A Technical Guide to the Chemical Properties and Synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
A Technical Guide to the Chemical Properties and Synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, making a thorough understanding of its derivatives essential for researchers.[1][2] This document delves into the core physicochemical properties, safety data, and detailed synthetic methodologies for this compound, with a particular focus on the principles of regioselective N-acylation. Furthermore, it covers analytical characterization techniques, predictable reactivity, and its potential as a versatile building block for more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific indazole derivative.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[3] These bicyclic heterocycles are recognized for their ability to mimic purine bases and engage in key biological interactions, leading to their use in developing treatments for cancer, inflammation, and infectious diseases.[2][3]
The subject of this guide, 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (Figure 1), is a functionally rich derivative. Its structure is characterized by three key components:
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The 1H-Indazole Core: The fundamental pharmacophore.
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The N1-Acetyl Group: This modification at the N1 position is crucial. The acylation of indazoles is a non-trivial synthetic challenge due to the potential for substitution at either the N1 or N2 position. The N1-acylated isomer is often the thermodynamically more stable and desired product.[1]
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The 4-Benzyloxy Group: This serves as a protecting group for the 4-hydroxy functionality, which can be unmasked in later synthetic steps to provide a critical hydrogen bond donor or a site for further elaboration.
Understanding the synthesis and properties of this molecule is vital for its effective use as an intermediate in the development of novel therapeutics.
Figure 1: Structure of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone
Caption: Chemical structure of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.
Physicochemical Properties and Safety Data
Accurate physical and safety data are paramount for the proper handling, storage, and application of any chemical compound. The key properties of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone are summarized below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 65361-84-4 | [4][5] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [4][6] |
| Molecular Weight | 266.3 g/mol | [4] |
| Synonyms | 1-acetyl-1H-indazol-4-yl benzyl ether | [4] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% (commercial) | [4][6] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C for long-term stability. | [4] |
| InChI Key | QSJAYNUXMYHEFZ-UHFFFAOYSA-N | [4] |
Safety and Hazard Information
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone hinges on the regioselective N-acetylation of its precursor, 4-(benzyloxy)-1H-indazole. The control of regioselectivity between the N1 and N2 positions of the indazole ring is a classic challenge in heterocyclic chemistry.[1][7]
Caption: General synthetic workflow for the target compound.
Synthesis of Precursor: 4-(Benzyloxy)-1H-indazole
The precursor is synthesized from commercially available 4-hydroxy-1H-indazole. The phenolic hydroxyl group is protected as a benzyl ether via a standard Williamson ether synthesis.
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Protocol:
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Dissolve 4-hydroxy-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.
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Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.
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Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-1H-indazole.[8]
-
-
Mechanistic Rationale: The base deprotonates the most acidic proton, which is the phenolic hydroxyl group, to form a phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction to form the ether linkage.
Protocol: Regioselective N1-Acetylation
The critical step is the selective acetylation at the N1 position. While kinetic deprotonation can sometimes favor the N2 anion, the N1-acylated product is generally the thermodynamically favored isomer.[1]
Caption: Simplified mechanism for base-mediated N-acetylation.
-
Protocol:
-
Dissolve 4-(benzyloxy)-1H-indazole (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.5-2.0 eq) or pyridine.
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Cool the mixture to 0°C in an ice bath.
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Add acetic anhydride (Ac₂O, 1.2 eq) or acetyl chloride (AcCl, 1.2 eq) dropwise via syringe, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring for the consumption of starting material by TLC.
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Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or flash column chromatography to yield 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.
-
-
Causality and Trustworthiness: This protocol is self-validating. The use of a base is critical to generate the nucleophilic indazole anion.[7] Cooling the reaction to 0°C controls the exothermicity of the acylation. The aqueous workup effectively removes the base, excess acylating agent, and acetic acid byproduct. The final purification step ensures the isolation of the high-purity target compound, which can be validated by the analytical methods described in the next section. Advanced methods utilizing electrochemical approaches or specialized coupling agents like DMAPO/Boc₂O have also been developed to ensure high N1 selectivity.[7][9]
Spectroscopic and Analytical Characterization
Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | ~8.2-8.4 ppm: Doublet, 1H (Indazole H7).~7.2-7.6 ppm: Multiplet, ~7H (Indazole H5, H6 and Benzyl-Ph protons).~6.8-7.0 ppm: Doublet, 1H (Indazole H3).~5.2 ppm: Singlet, 2H (-O-CH₂ -Ph).~2.8 ppm: Singlet, 3H (-CO-CH₃ ). |
| ¹³C NMR | ~170 ppm: Carbonyl carbon (C =O).~110-155 ppm: Aromatic carbons.~70 ppm: Benzylic ether carbon (-O-CH₂ -Ph).~24 ppm: Acetyl methyl carbon (-CO-CH₃ ). |
| Mass Spec (ESI-MS) | m/z: 267.1 [M+H]⁺, 289.1 [M+Na]⁺. Expected fragmentation includes loss of the acetyl group (m/z 43) and/or the benzyl group (m/z 91). |
| IR Spectroscopy | ~1710 cm⁻¹: Strong C=O stretch (amide I band).~3100-3000 cm⁻¹: Aromatic C-H stretch.~1250-1050 cm⁻¹: C-O stretch (ether). |
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Expert Insight: The chemical shift of the acetyl methyl protons (~2.8 ppm) is a key indicator of successful N-acylation. Furthermore, the downfield shift of the H7 proton in the ¹H NMR spectrum is characteristic of N1 substitution on the indazole ring, providing clear evidence for the desired regiochemistry.
Reactivity and Synthetic Applications
1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is not typically a final target molecule but rather a versatile intermediate. Its reactivity is governed by the two key functional groups that can be selectively manipulated.
Caption: Key deprotection pathways for synthetic elaboration.
N-Deacetylation
The N-acetyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the free N-H of the indazole. This is useful if the acetyl group was employed as a temporary protecting group to direct other reactions.
O-Debenzylation
The most common and valuable transformation for this intermediate is the removal of the benzyl ether protecting group to unmask the 4-hydroxy functionality.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(4-hydroxy-1H-indazol-1-yl)ethanone.
-
-
Significance: The resulting 4-hydroxy-N1-acetyl indazole is a prime candidate for incorporation into larger molecules, particularly kinase inhibitors, where the hydroxyl group can act as a crucial hydrogen bond donor to engage with the target protein's active site.
Conclusion
1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is a well-defined chemical entity whose value lies in its role as a strategic intermediate. This guide has detailed its fundamental properties, established a reliable and mechanistically sound synthetic protocol, and outlined its key spectroscopic signatures. For the medicinal chemist and drug development scientist, the true utility of this compound is unlocked through its subsequent reactivity, allowing for selective deprotection at either the N1 or O4 positions. This functional flexibility makes it an important building block for constructing complex, biologically active molecules based on the privileged indazole scaffold.
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